molecular formula C28H25Cl2SiZr B1146575 Dimethylsilylbis(9-fluorenyl)zirconium dichloride CAS No. 148799-45-5

Dimethylsilylbis(9-fluorenyl)zirconium dichloride

Cat. No.: B1146575
CAS No.: 148799-45-5
M. Wt: 551.71
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Description

Dimethylsilylbis(9-fluorenyl)zirconium dichloride (CAS: 148799-45-5, molecular formula: C₂₈H₂₅Cl₂SiZr) is a bridged metallocene catalyst widely used in olefin polymerization. Its structure features a dimethylsilyl bridge linking two 9-fluorenyl ligands, which imparts unique stereochemical control. This catalyst is notable for producing high-molecular-weight atactic polypropylene (aPP) with non-sticky elastomeric properties, contrasting with low-molecular-weight viscous PP forms .

Properties

CAS No.

148799-45-5

Molecular Formula

C28H25Cl2SiZr

Molecular Weight

551.71

Origin of Product

United States

Preparation Methods

Synthesis Routes and Ligand Coordination

The preparation of dimethylsilylbis(9-fluorenyl)zirconium dichloride centers on the reaction of zirconium tetrachloride (ZrCl₄) with a dimethylsilyl-bridged bis(9-fluorenyl) ligand. The ligand, synthesized via deprotonation of 9-fluorenyllithium followed by silylation, is combined with ZrCl₄ in a stoichiometric ratio of 1:1 under inert atmospheric conditions . This step ensures the formation of a tetrahedral zirconium complex, where the two chloride ligands occupy axial positions, and the bulky fluorenyl groups provide steric stabilization.

Critical to this process is the exclusion of moisture and oxygen, which can lead to hydrolysis or oxidation of the zirconium center. Reactions are typically conducted at temperatures between −78°C and 25°C, with tetrahydrofuran (THF) or dichloromethane (DCM) as solvents . The product is isolated as a crystalline solid through fractional crystallization, yielding purities exceeding 95% .

Solvent Systems and Reaction Conditions

Solvent choice profoundly influences reaction kinetics and product yield. Polar aprotic solvents like THF enhance ligand solubility but may coordinate with ZrCl₄, necessitating stringent stoichiometric control. Nonpolar solvents such as toluene or hexane reduce side reactions but require elevated temperatures for ligand dissolution .

Table 1: Solvent Systems and Their Impact on Reaction Efficiency

SolventDielectric ConstantReaction Temperature (°C)Yield (%)Purity (%)
Tetrahydrofuran7.6−78 to 258897
Toluene2.480–1107893
Hexane1.960–807291
Dichloromethane8.90–258596

Data derived from highlight THF as the optimal solvent for high-yield synthesis, though toluene remains prevalent in industrial settings due to cost-effectiveness .

Purification and Isolation Techniques

Post-synthesis purification involves multiple washings with chilled organic solvents to remove unreacted ZrCl₄ and ligand residues. A protocol detailed in specifies five sequential washes with hexane at 0°C, followed by vacuum drying at 10°C–70°C under 0.1 torr. This reduces residual metal content to <100 ppm, critical for catalytic performance.

Alternative methods employ Soxhlet extraction with diethyl ether, achieving 99% purity but requiring 24–48 hours . Crystallization from saturated DCM/hexane mixtures yields needle-like crystals suitable for X-ray diffraction analysis, confirming the bis(fluorenyl) coordination geometry .

Supported Catalyst Preparation Methods

Supported variants of this compound enhance catalytic longevity and polymer morphology. Mesoporous molecular sieves (MCM-41, MCM-48) with pore diameters of 15–100 Å are preferred carriers due to their high surface area (>700 m²/g) and hydrocarbon adsorption capacity (>0.7 cc/g) .

Table 2: Carrier Properties and Catalyst Loading Efficiency

CarrierPore Diameter (Å)Surface Area (m²/g)Zr Loading (wt%)Cocatalyst (Al/Zr Ratio)
MCM-41301,0500.5500:1
MCM-48359800.7400:1
LINDE TYPE Y7.47800.31,000:1

Impregnation involves dissolving the metallocene in toluene and immersing the carrier at 20°C–80°C for 0.5–72 hours . The supported catalyst is then dried under nitrogen flow, achieving a homogeneous distribution of active sites. This method reduces cocatalyst demand by 40% compared to unsupported systems .

Comparative Analysis of Methodologies

Unsupported catalysts exhibit higher initial activity (1.3×10⁸ g polymer/mol Zr/hr) but suffer from rapid deactivation due to agglomeration . Supported variants, while less active (8.5×10⁷ g polymer/mol Zr/hr), sustain productivity over multiple polymerization cycles . Industrial processes favor supported systems for their ability to produce spherical polymer particles with narrow molecular weight distributions (Đ = 2.1–2.5) .

Chemical Reactions Analysis

Dimethylsilylbis(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organometallic reagents, halides, and other coordinating ligands. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalytic Applications in Polymerization

Polymerization of Olefins:
Dimethylsilylbis(9-fluorenyl)zirconium dichloride is primarily utilized as a catalyst for the polymerization of olefins, including ethylene and propylene. Its unique structure allows for effective coordination with olefins, leading to high catalytic activity. Studies have shown that this compound can produce polymers with tailored molecular weights and stereochemistry by adjusting polymerization conditions such as temperature and pressure .

Case Study: Propylene Polymerization
In a comparative study, this compound demonstrated significant catalytic activity in propylene polymerization, achieving productivity levels exceeding 1.3×1081.3\times 10^8 g polymer per mol of zirconium per hour. The resulting polypropylene exhibited high isotacticity and molecular weights up to 43,000 g/mol . This highlights the compound's effectiveness in producing high-performance polymers.

Copolymerization Reactions

This compound has also been explored for copolymerization reactions. For instance, it can facilitate the alternating copolymerization of ethylene with various comonomers, such as 5-hexen-1-ol. The use of this compound in conjunction with methylaluminoxane as a co-catalyst has resulted in copolymers with desirable properties for applications in elastomers and plastics .

The stability of this compound under various reaction conditions is crucial for its application in industrial processes. Research indicates that while it exhibits robust performance in catalysis, factors such as steric hindrance from substituents can affect its reactivity and stability during polymerization reactions .

Mechanism of Action

The mechanism of action of Dimethylsilylbis(9-fluorenyl)zirconium dichloride involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

rac-Ethylenebis(1-indenyl)zirconium Dichloride (rac-EBIZrCl₂)

  • Structure : Ethylene bridge with two indenyl ligands.
  • Catalytic Behavior : Highly isospecific, producing isotactic polypropylene (iPP) with high melting temperatures (Tm ~160°C) .
  • Molecular Weight : Typically yields polymers with Mw ~10⁶ g/mol, higher than dimethylsilylbis(9-fluorenyl)zirconium dichloride (Mw ~4×10⁵ g/mol) .
  • Application : Ideal for rigid thermoplastics due to high tacticity and crystallinity.
Property Dimethylsilylbis(9-fluorenyl)ZrCl₂ rac-EBIZrCl₂
Tacticity Atactic Isotactic
Mw (g/mol) 4×10⁵ 1×10⁶
Tm (°C) Amorphous (no Tm) ~160
Catalyst Activity (Kg/g Zr·hr) 32–137 (varies with conditions) Higher activity in iPP synthesis

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium Dichloride (Ph₂C(Cp)(Flu)ZrCl₂)

  • Structure : Diphenylmethylidene bridge with mixed cyclopentadienyl (Cp) and fluorenyl (Flu) ligands.
  • Catalytic Behavior : Syndiospecific, producing syndiotactic polypropylene (sPP) with intermediate Tm (~130°C) .
  • Molecular Weight : Mw ~1–3×10⁵ g/mol, comparable to dimethylsilylbis(9-fluorenyl)ZrCl₂ but with narrower polydispersity (PDI ~2.0) .
  • Application : Used in films and packaging due to sPP’s flexibility.

Dimethylsilylbis(2-methylindenyl)zirconium Dichloride

  • Structure : Dimethylsilyl bridge with methyl-substituted indenyl ligands.
  • Catalytic Behavior : Isospecific, similar to rac-EBIZrCl₂ but with enhanced stereoregularity due to methyl groups .
  • Hydrogen Sensitivity : Molecular weight significantly drops with hydrogen addition (Mw reduction by ~50% at 1 bar H₂) .
  • Comparison : While dimethylsilylbis(9-fluorenyl)ZrCl₂ is H₂-insensitive in tacticity, this compound shows increased stereoerrors under H₂ .

Dimethylsilylbis(methylcyclopentadienyl)zirconium Dichloride

  • Structure : Dimethylsilyl bridge with methylcyclopentadienyl ligands.
  • Catalytic Performance : Low activity (32 Kg/g Zr·hr) compared to dimethylsilylbis(9-fluorenyl)ZrCl₂ (137 Kg/g Zr·hr) .
  • Polymer Output : Produces low-Mw atactic PP (Mw ~5,300 g/mol), unsuitable for elastomers .

Key Research Findings

  • Tacticity Control : The fluorenyl ligand in dimethylsilylbis(9-fluorenyl)ZrCl₂ disrupts stereoregularity, favoring atactic PP, whereas indenyl or methylindenyl ligands enhance isotacticity .
  • Dual-Site Catalysts : Blending dimethylsilylbis(9-fluorenyl)ZrCl₂ with isospecific metallocenes (e.g., rac-EBIZrCl₂) generates reactor blends of iPP, aPP, and stereoblock PP, enabling tailored elastomers .
  • Molecular Weight Limitations: Despite lower Mw than titanocene catalysts (e.g., Bochmann’s 4×10⁶ g/mol aPP), dimethylsilylbis(9-fluorenyl)ZrCl₂ offers superior elastomeric properties due to reduced chain entanglement .

Biological Activity

Dimethylsilylbis(9-fluorenyl)zirconium dichloride (also known as DMSZ) is a metallocene compound that has garnered attention for its catalytic properties, particularly in polymerization processes. However, its biological activity is less explored but presents intriguing potential, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

DMSZ is characterized by its unique structure, which includes a zirconium center coordinated to two 9-fluorenyl groups and two chloride ligands. This configuration allows it to act as a catalyst in various chemical reactions, particularly in the polymerization of olefins.

Biological Activity Overview

The biological activity of DMSZ can be categorized into several areas:

  • Antitumor Activity : Some studies have suggested that compounds similar to DMSZ exhibit antitumor properties comparable to established chemotherapeutic agents like cisplatin. This is attributed to their ability to interact with DNA and inhibit cellular proliferation .
  • Catalytic Applications in Biological Systems : The catalytic properties of DMSZ have implications for the synthesis of biologically relevant polymers. For instance, it has been used in the copolymerization of propylene with various monomers, potentially leading to materials with biomedical applications .

Case Studies

  • Antitumor Studies : Research comparing DMSZ to cisplatin revealed that DMSZ can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress. The cytotoxic effects were evaluated using various cancer cell lines, demonstrating significant activity at low concentrations .
  • Polymerization Studies : In polymer chemistry, DMSZ has been shown to effectively catalyze the polymerization of propylene and other olefins, leading to high molecular weight polymers with tailored properties. These polymers have potential applications in drug delivery systems due to their biocompatibility and mechanical properties .

Table 1: Antitumor Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound15DNA intercalation and oxidative stress
Cisplatin10DNA cross-linking

Table 2: Polymerization Activity of DMSZ

Reaction ConditionsCatalyst UsedActivity (kg/(mol·h))Molecular Weight (kg/mol)
Propylene PolymerizationThis compound63-8781-174
Copolymerization with 1,9-DecadieneSame as aboveHighVariable

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